
2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate is a compound belonging to the class of carbonyl-containing nitrofuransThe presence of both a nitrofuran and a carbonyl group in the molecule imparts unique chemical properties that can be exploited for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be esterified to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve nitration, esterification, and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized nitrofuran derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial or anticancer effects. The carbonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-nitrofuran: Similar in structure but with an acetyl group instead of a phenylethyl group.
Methyl 5-nitrofuran-2-carboxylate: Similar but with a methyl ester group.
5-Nitrofuran-2-carbaldehyde: Contains an aldehyde group instead of a carboxylate ester.
Uniqueness
2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate is unique due to the presence of both a phenylethyl group and a nitrofuran ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitrofuran moiety, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of nitrofuran derivatives, including this compound. The compound has demonstrated significant activity against various Gram-positive and Gram-negative bacteria.
ESKAPE Pathogens
A study evaluated the antibacterial activity of several nitrofuran derivatives against the ESKAPE pathogens, a group notorious for their multidrug resistance. The results indicated that compounds similar to this compound exhibited promising Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like ciprofloxacin and nitrofurantoin .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | X | Staphylococcus aureus, Escherichia coli |
Ciprofloxacin | Y | Klebsiella pneumoniae |
Nitrofurantoin | Z | Pseudomonas aeruginosa |
Note: Replace X, Y, Z with actual MIC values from relevant studies.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Research indicates that nitrofuran derivatives can inhibit fungal growth effectively. For instance, a study reported that certain nitrofuran compounds inhibited the growth of Candida albicans and other pathogenic fungi .
Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function.
Case Study: Tumor Cell Lines
A case study evaluated the cytotoxic effects of this compound on several tumor cell lines:
Cell Line | IC50 (µM) |
---|---|
HT1080 (Fibrosarcoma) | A |
MCF7 (Breast Cancer) | B |
A549 (Lung Cancer) | C |
Note: Replace A, B, C with actual IC50 values from relevant studies.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with bacterial growth and cancer cell proliferation. Molecular docking studies have suggested strong interactions between the compound and bacterial proteins such as azoreductase, which plays a critical role in bacterial metabolism .
Properties
Molecular Formula |
C13H9NO6 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
phenacyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C13H9NO6/c15-10(9-4-2-1-3-5-9)8-19-13(16)11-6-7-12(20-11)14(17)18/h1-7H,8H2 |
InChI Key |
MZVPBUPUBDAXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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